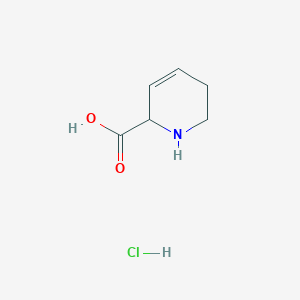
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride is a heterocyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a tetrahydropyridine ring, making it a valuable building block in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other catalytic processes is common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert pyridine derivatives to tetrahydropyridine compounds.
Substitution: Substitution reactions involving halogenated organics, peroxides, and other reagents are common.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, palladium catalysts for substitution reactions, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which are important structural motifs for bioactive molecules .
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in dopaminergic neurons, similar compounds like MPTP block the mitochondrial complex I, leading to mitochondrial dysfunction and neuronal damage . This mechanism highlights the compound’s potential impact on cellular processes and its relevance in neurochemical studies.
Comparación Con Compuestos Similares
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride: This compound shares a similar structure but differs in the position of the carboxylic acid group.
1,2,3,6-Tetrahydropyridine: A simpler form without the carboxylic acid group, used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in scientific research.
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
1,2,3,6-tetrahydropyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1,3,5,7H,2,4H2,(H,8,9);1H |
Clave InChI |
UUIOBFZLTZWYIU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C=C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



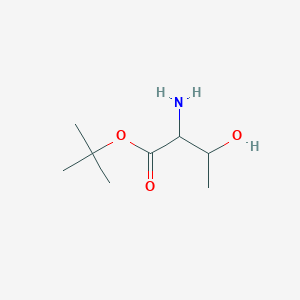

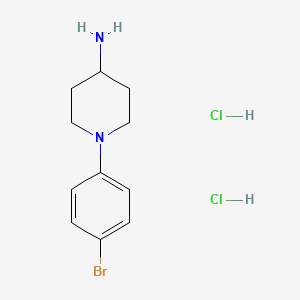



![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
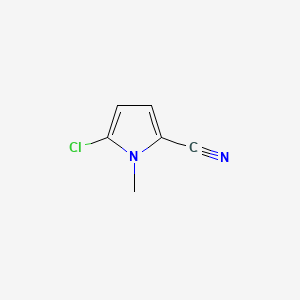
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
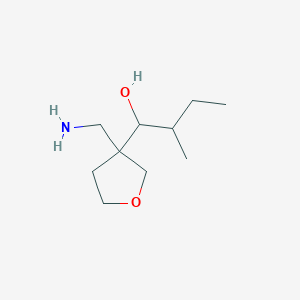
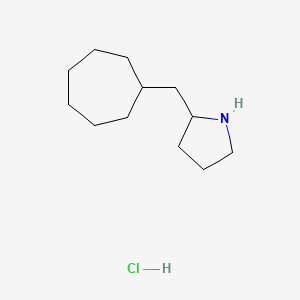
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
